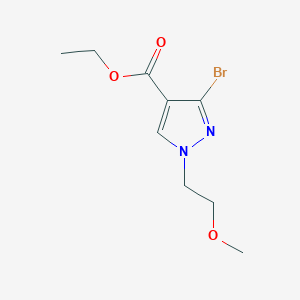

Ethyl 3-bromo-1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate

CAS No.:

Cat. No.: VC15837755

Molecular Formula: C9H13BrN2O3

Molecular Weight: 277.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H13BrN2O3 |

|---|---|

| Molecular Weight | 277.11 g/mol |

| IUPAC Name | ethyl 3-bromo-1-(2-methoxyethyl)pyrazole-4-carboxylate |

| Standard InChI | InChI=1S/C9H13BrN2O3/c1-3-15-9(13)7-6-12(4-5-14-2)11-8(7)10/h6H,3-5H2,1-2H3 |

| Standard InChI Key | WLIPLJUKSCQBEL-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CN(N=C1Br)CCOC |

Introduction

Ethyl 3-bromo-1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a bromine atom at the 3-position of the pyrazole ring and a 2-methoxyethyl group attached to the nitrogen atom of the pyrazole ring. The molecular formula for this compound is C₉H₁₃BrN₂O₃, and it has a molecular weight of 277.11 g/mol .

Synthesis and Preparation

The synthesis of ethyl 3-bromo-1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. While specific synthesis protocols for this exact compound are not widely documented, similar pyrazole derivatives are often prepared using methods involving halogenation and alkylation reactions. For instance, the preparation of ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate involves the use of copper(II) bromide .

Comparison with Similar Compounds

Ethyl 3-bromo-1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate can be compared to other pyrazole derivatives in terms of structure and potential activity:

| Compound | Structure Features | Notable Activity | Unique Aspects |

|---|---|---|---|

| Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate | Bromine at position 3, methyl group | Antimicrobial | Lacks aromatic substitution |

| Ethyl 1-(4-fluorobenzyl)-5-methyl-1H-pyrazole-4-carboxylate | Fluorine instead of bromine, methyl group | Anticancer | Fluorine enhances lipophilicity |

| Ethyl 3-bromo-1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate | Different alkoxy substituent | Anti-inflammatory | Contains an ester group |

| Ethyl 3-bromo-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate | Bromine at position 3, 4-methoxybenzyl group | Potential anticancer | Specific methoxy substitution on the aromatic ring |

This comparison highlights the unique structural features of ethyl 3-bromo-1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate and its potential for distinct biological activities compared to other pyrazole derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume